Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate
Overview
Description
“Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate” is a chemical compound with the CAS Number: 1610377-05-3 . It has a molecular weight of 282.34 and its IUPAC name is methyl 2- (3- (4-hydroxycyclohexyl)ureido)cyclopent-1-ene-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O4/c1-20-13(18)11-3-2-4-12(11)16-14(19)15-9-5-7-10(17)8-6-9/h9-10,17H,2-8H2,1H3,(H2,15,16,19) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Hydrogen Bonding and Crystal Structures
Studies on anticonvulsant enaminones reveal insights into hydrogen bonding and crystal structures. For instance, research on different enaminones, including those with cyclohexene and carboxylate groups, highlights the importance of hydrogen bonding in defining the crystal structures of these compounds. These findings are crucial for understanding the molecular interactions and stability of related compounds, including the compound of interest (Kubicki, Bassyouni, & Codding, 2000).
Catalytic Aminocarbonylation
Research on the aminocarbonylation of iodobenzene and iodoalkenes using amino acid esters under conventional conditions and in ionic liquids demonstrates the utility of these processes in synthesizing 2-oxo-carboxamide type derivatives. This method's versatility and efficiency in yielding carboxamides suggest potential pathways for synthesizing similar compounds, including the target molecule (Müller et al., 2005).
Microwave-assisted Synthesis
Microwave-assisted synthesis has been applied to generate compounds with complex cyclic structures, indicating an efficient method for constructing molecules with intricate configurations. Such synthetic approaches could be relevant for the efficient production of the compound , suggesting a potential research application in organic synthesis (Onogi, Higashibayashi, & Sakurai, 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[(4-hydroxycyclohexyl)carbamoylamino]cyclopentene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-20-13(18)11-3-2-4-12(11)16-14(19)15-9-5-7-10(17)8-6-9/h9-10,17H,2-8H2,1H3,(H2,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXQDPLTXVCHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCC1)NC(=O)NC2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.